3-Ethoxy-4-ethoxycarbonylphenylacetic acid chemical properties
3-Ethoxy-4-ethoxycarbonylphenylacetic acid chemical properties
An In-depth Technical Guide on 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
Introduction
3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a substituted phenylacetic acid derivative with the chemical formula C13H16O5.[1][2][3] It is a notable compound within the field of pharmaceutical synthesis, primarily recognized as a key intermediate in the manufacturing of Repaglinide.[4][5][6][] Repaglinide is an oral hypoglycemic agent used for the treatment of type 2 (non-insulin-dependent) diabetes mellitus.[8] This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis protocols, and biological significance of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid are summarized in the table below. This data is critical for its handling, characterization, and use in synthetic applications. The compound typically appears as a white to off-white or pale yellow solid.[5][][9]
| Property | Value | Source |
| IUPAC Name | 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | [2][3][] |
| Synonyms | Ethyl 4-carboxymethyl-2-ethoxybenzoate, Repaglinide Impurity B | [1][2] |
| CAS Number | 99469-99-5 | [1][2] |
| Molecular Formula | C13H16O5 | [1][2][3][10] |
| Molecular Weight | 252.26 g/mol | [1][2][3][10] |
| Melting Point | 78-80 °C | [1][5][9] |
| Boiling Point | 414.8 ± 35.0 °C (Predicted) | [1][9] |
| Density | 1.191 g/cm³ | [1][9] |
| pKa | 3.96 ± 0.10 (Predicted) | [9] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [1][9] |
| InChI Key | OTGSESBEJUHCES-UHFFFAOYSA-N | [1][3] |
Spectroscopic Data Analysis
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the two distinct ethoxy groups (triplets for the methyl protons and quartets for the methylene protons), signals for the aromatic protons, and a singlet for the methylene protons of the acetic acid moiety. The carboxylic acid proton would appear as a broad singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 13 carbon atoms. Key signals include those for the carbonyl carbons of the ester and carboxylic acid (typically in the 165-180 ppm region), aromatic carbons, and the aliphatic carbons of the ethoxy and acetic acid groups.
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IR (Infrared Spectroscopy): The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the ester groups (around 1700-1750 cm⁻¹). A broad O-H stretching band for the carboxylic acid will be visible (around 2500-3300 cm⁻¹), along with C-O stretching bands and aromatic C-H and C=C vibrations.
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MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z 252.26).[2] Fragmentation patterns would likely involve the loss of the ethoxy and carboxylic acid groups.
Synthesis and Experimental Protocols
An efficient and commercially viable synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid has been developed, which is crucial for its application in the pharmaceutical industry.[4] One common method involves the carboxylation of ethyl 2-ethoxy-4-methylbenzoate.[4][8]
Experimental Protocol: Synthesis via Carboxylation[4][8]
This protocol describes the synthesis starting from ethyl 2-ethoxy-4-methylbenzoate using lithium diisopropylamide (LDA) as a strong base.[4]
-
Preparation of LDA: Under a nitrogen atmosphere, add n-butyllithium (15% solution in hexane) to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -30 °C. Stir the mixture for 30 minutes.
-
Formation of Carbanion: Cool the LDA solution to -75 °C. Slowly add a solution of ethyl 2-ethoxy-4-methylbenzoate in anhydrous THF. Stir the mixture at this temperature for 2 hours to facilitate the formation of the carbanion.[4]
-
Carboxylation: Purge carbon dioxide gas through the reaction mixture at -75 °C until the dark red color of the solution disappears.[4][8] Continue stirring for an additional 30 minutes at -75 to -70 °C.
-
Work-up and Extraction: Allow the reaction mixture to warm to 10 °C and dilute with water. Perform an initial extraction with an organic solvent like hexanes to remove unreacted starting material.[4]
-
Acidification: Acidify the aqueous layer to a pH of approximately 2 using a dilute acid (e.g., 10% aqueous sulfuric acid).[4][8]
-
Product Extraction: Extract the acidified aqueous layer with a suitable solvent such as dichloromethane.[4][8]
-
Purification: Combine the organic extracts, wash with water, and concentrate under vacuum. The resulting crude product can be further purified by dissolving it in a solvent like diethyl ether, washing with water, and concentrating in vacuo to yield the final solid product.[4]
Biological Significance and Application
The primary significance of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid lies in its role as a direct precursor to the antidiabetic drug Repaglinide.[4][6][8] Repaglinide belongs to the meglitinide class of medications and works by stimulating the release of insulin from the pancreas.[8] The synthesis of Repaglinide involves the coupling of this acidic intermediate with the appropriate amine side chain. Therefore, the purity and efficient production of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid are of paramount importance for the quality of the final active pharmaceutical ingredient (API).
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid is classified as causing serious eye damage (H318).[2] Therefore, appropriate personal protective equipment, including eye and face protection, should be worn when handling this compound.[1] Standard laboratory safety protocols should be strictly followed.
Conclusion
3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a well-characterized organic compound with significant industrial importance. Its chemical and physical properties are well-defined, and robust synthetic protocols are available for its production. Its critical role as a key intermediate in the synthesis of the antidiabetic drug Repaglinide underscores its relevance to researchers, scientists, and professionals in drug development and pharmaceutical manufacturing.
References
- 1. chembk.com [chembk.com]
- 2. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid; 2-(4-(ethoxycarbonyl)-3-ethoxyphenyl)acetic acid; 4-Ehtoxycarbonyl-3-ehtoxyphynylacetic Acid; Ethyl 4-(carboxymethyl)-2-ethoxybenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 8. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 9. 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid manufacturers and suppliers in india [chemicalbook.com]
- 10. GSRS [precision.fda.gov]
